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Compound of Interest

Compound Name:
4-(Bromomethyl)-2-

chloropyrimidine

Cat. No.: B070729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Bromomethyl)-2-chloropyrimidine is a key heterocyclic building block in medicinal

chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromomethyl group

and a versatile chloropyrimidine core, makes it a valuable precursor for the synthesis of a

diverse range of complex molecules, particularly kinase inhibitors and other therapeutic agents.

This technical guide provides a summary of available spectroscopic data and a plausible

synthetic route for this important intermediate.

Spectroscopic Data
Precise, experimentally verified spectroscopic data for 4-(Bromomethyl)-2-chloropyrimidine
is not readily available in public databases. However, based on the analysis of structurally

related compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Bromomethyl)-2-chloropyrimidine
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Nucleus Atom

Predicted

Chemical Shift

(ppm)

Multiplicity Notes

¹H H5 ~7.5 - 7.8 Doublet

The pyrimidine

ring proton

adjacent to the

bromomethyl

group.

¹H H6 ~8.7 - 9.0 Doublet

The pyrimidine

ring proton

adjacent to the

chloro and nitro

groups.

¹H -CH₂Br ~4.5 - 4.8 Singlet

The methylene

protons of the

bromomethyl

group.

¹³C C2 ~160 - 163 Singlet

Carbon bearing

the chlorine

atom.

¹³C C4 ~158 - 161 Singlet

Carbon bearing

the bromomethyl

group.

¹³C C5 ~122 - 125 Singlet
CH of the

pyrimidine ring.

¹³C C6 ~155 - 158 Singlet
CH of the

pyrimidine ring.

¹³C -CH₂Br ~30 - 35 Singlet

Carbon of the

bromomethyl

group.
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Note: Predicted values are based on the analysis of similar pyrimidine derivatives and are

subject to variation based on solvent and experimental conditions.

Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for 4-(Bromomethyl)-2-chloropyrimidine

Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

C-H stretch (aromatic) 3050 - 3150 Medium

C=N stretch (pyrimidine ring) 1550 - 1600 Strong

C=C stretch (pyrimidine ring) 1400 - 1500 Medium-Strong

C-H bend (in-plane) 1000 - 1200 Medium

C-Cl stretch 700 - 800 Strong

C-Br stretch 500 - 600 Medium

CH₂ bend 1400 - 1450 Medium

Mass Spectrometry (MS)
For 4-(Bromomethyl)-2-chloropyrimidine (C₅H₄BrClN₂), the mass spectrum is expected to

show a molecular ion peak cluster corresponding to the isotopic distribution of bromine (⁷⁹Br

and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Table 3: Predicted Mass Spectrometry Data for 4-(Bromomethyl)-2-chloropyrimidine
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Ion Predicted m/z Notes

[M]⁺ 205.93, 207.93, 209.93
Molecular ion cluster showing

isotopic patterns for Br and Cl.

[M-Br]⁺ 127.00
Fragment corresponding to the

loss of a bromine radical.

[M-CH₂Br]⁺ 111.00
Fragment corresponding to the

loss of the bromomethyl group.

[C₄H₂ClN₂]⁺ 111.99 Pyrimidine ring fragment.

Experimental Protocols
While specific experimental protocols for the spectroscopic analysis of 4-(Bromomethyl)-2-
chloropyrimidine are not published, the following general procedures are applicable for

compounds of this class.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a

frequency of 300 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-

noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the

lower natural abundance of ¹³C, a greater number of scans will be necessary. Proton

decoupling is typically used to simplify the spectrum.

IR Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is

convenient. Place a small amount of the dry sample directly onto the ATR crystal.

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100

mg of dry KBr and pressing the mixture into a thin, transparent disk.
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Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR)

spectrometer over a range of 4000-400 cm⁻¹. A background spectrum should be recorded

prior to the sample measurement.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer using a suitable

ionization technique. For a relatively volatile compound like this, Electron Ionization (EI) is a

common method. The sample can be introduced via a direct insertion probe or through a gas

chromatograph (GC-MS).

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for

example, 50-300 amu.

Synthesis Workflow
A plausible and efficient method for the synthesis of 4-(Bromomethyl)-2-chloropyrimidine is

the free-radical bromination of 2-chloro-4-methylpyrimidine. This reaction is typically initiated by

light or a radical initiator.

Proposed Synthetic Pathway

Starting Material

Reagents & Conditions

Reaction Product Workup & Purification2-Chloro-4-methylpyrimidine

Free-Radical
Bromination

N-Bromosuccinimide (NBS)
Radical Initiator (AIBN or Benzoyl Peroxide)

Solvent (e.g., CCl₄)
Heat/UV Light

4-(Bromomethyl)-2-chloropyrimidineCrude Product
1. Filtration of Succinimide

2. Solvent Evaporation
3. Column ChromatographyPurified Product
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Click to download full resolution via product page

Caption: Synthetic workflow for 4-(Bromomethyl)-2-chloropyrimidine.

Conclusion
4-(Bromomethyl)-2-chloropyrimidine is a valuable synthetic intermediate. While

comprehensive, publicly available spectroscopic data is limited, this guide provides predicted

data based on sound chemical principles and analogous structures. The proposed synthesis

via free-radical bromination of 2-chloro-4-methylpyrimidine offers a direct and efficient route to

this key building block. Researchers are encouraged to perform thorough spectroscopic

characterization to confirm the identity and purity of the synthesized compound.

To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
4-(Bromomethyl)-2-chloropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070729#spectroscopic-data-nmr-ir-ms-of-4-
bromomethyl-2-chloropyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b070729?utm_src=pdf-body-img
https://www.benchchem.com/product/b070729?utm_src=pdf-body
https://www.benchchem.com/product/b070729?utm_src=pdf-body
https://www.benchchem.com/product/b070729#spectroscopic-data-nmr-ir-ms-of-4-bromomethyl-2-chloropyrimidine
https://www.benchchem.com/product/b070729#spectroscopic-data-nmr-ir-ms-of-4-bromomethyl-2-chloropyrimidine
https://www.benchchem.com/product/b070729#spectroscopic-data-nmr-ir-ms-of-4-bromomethyl-2-chloropyrimidine
https://www.benchchem.com/product/b070729#spectroscopic-data-nmr-ir-ms-of-4-bromomethyl-2-chloropyrimidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b070729?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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